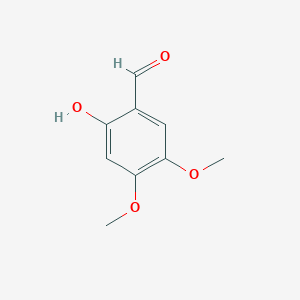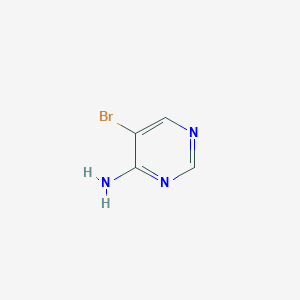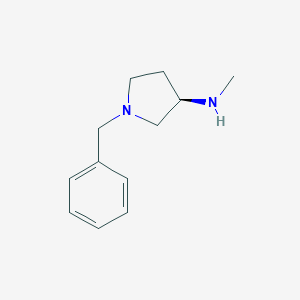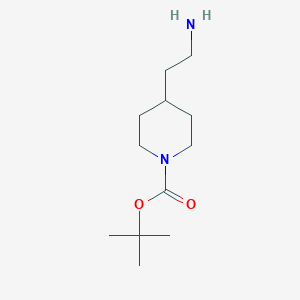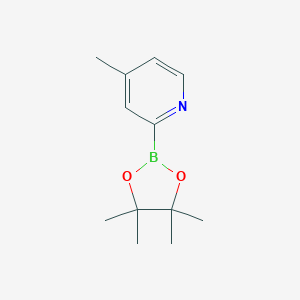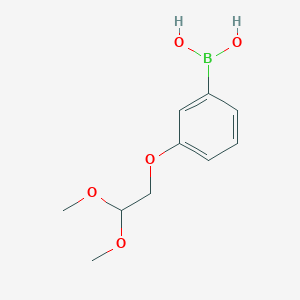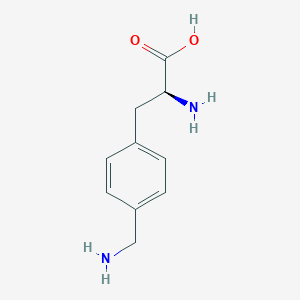
4-(Aminomethyl)phenylalanine
描述
4-(Aminomethyl)phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
L-4-Aminomethylphe, also known as (S)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid, 4-(Aminomethyl)phenylalanine, or 4-(Aminomethyl)-L-phenylalanine, is a complex chemical compound with a variety of potential applications in biochemical research .
Target of Action
The primary targets of L-4-Aminomethylphe are currently unknown
属性
IUPAC Name |
(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVNKFUEUXUWDV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1991-96-4 | |
| Record name | 4-Aminomethylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the structural characteristics of Amf?
A1: 4-(Aminomethyl)phenylalanine, often abbreviated as Amf, is a non-natural amino acid.
Q2: How does modifying the structure of Amf affect its activity and selectivity towards proteases?
A3: Structural modifications to Amf significantly impact its interaction with proteases. For example, replacing the aromatic ring of Amf with aliphatic cyclic structures like aminomethylcyclohexylalanine (Ama) at the P1 position generates potent and selective inhibitors for both CPB2.8 ΔCTE and cruzain, the major cysteine protease of Trypanosoma cruzi. [] This suggests that while the aromatic ring is acceptable, bulky aliphatic groups at this position favor binding and inhibit enzyme activity. Furthermore, incorporating Amf into peptidosulfonyl fluoride inhibitors while maintaining a free N-terminus significantly enhances selectivity towards the proteasome trypsin-like site over the chymotrypsin-like site. [] This highlights the importance of both the Amf side chain and the N-terminal context for achieving specific protease inhibition.
Q3: Has Amf been used in any in vitro or in vivo studies?
A5: Yes, Amf has been successfully employed in in vitro studies. Researchers have demonstrated its ribosomal incorporation into peptides, both at the C-terminus and within the peptide sequence. [] This highlights the potential of Amf as a building block for generating modified peptides with potentially enhanced properties. While the provided excerpts don't mention specific in vivo studies using Amf, its successful application in vitro, particularly its role in creating stable and selective protease inhibitors, suggests its potential for further investigation in biological systems.
Q4: Are there any known alternatives or substitutes for Amf in its various applications?
A6: The research excerpts highlight several alternatives to Amf, particularly when targeting specific proteases. For instance, when developing inhibitors for CPB2.8 ΔCTE and cruzain, aminocyclohexylalanine (Aca), which features a cyclohexyl ring instead of the phenyl ring in Amf, demonstrates comparable inhibitory potency to Amf. [] This suggests that while Amf is a promising building block, exploring structural analogs can lead to compounds with improved potency, selectivity, or other desirable characteristics for specific applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


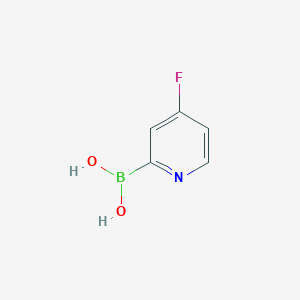
![(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111871.png)
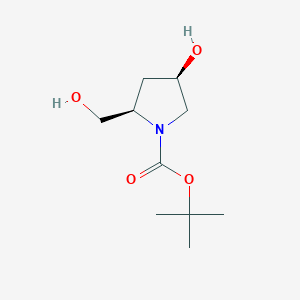
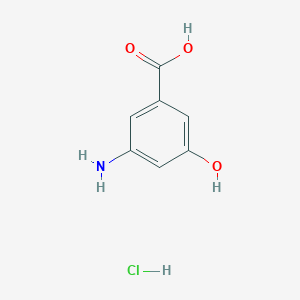
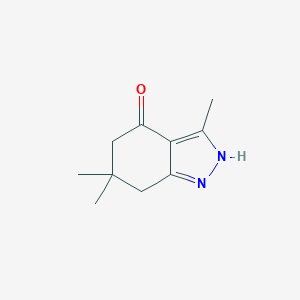
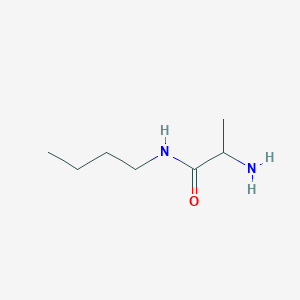
![3-Benzothiazol-2-yl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B111888.png)
![3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B111890.png)
